Product packaging for Quinoline, 2-pyrazinyl-(Cat. No.:CAS No. 64858-32-8)

Quinoline, 2-pyrazinyl-

Cat. No.: B3060690
CAS No.: 64858-32-8
M. Wt: 207.23 g/mol
InChI Key: KWPJJKVVKMSWRY-UHFFFAOYSA-N
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Description

Quinoline, 2-pyrazinyl- is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating both quinoline and pyrazine rings, serves as a key precursor for developing novel therapeutic agents. Recent studies highlight the potential of quinoline-pyrazine hybrids in oncology, particularly as potent and selective sigma-2 receptor (σ2R) ligands. σ2R is a promising biomarker overexpressed in proliferating cancer cells, and its ligands are being investigated for their diagnostic and cytotoxic properties in cancers such as pancreatic cancer . Furthermore, the pyrazine moiety is a critical component of known antiviral drugs, and conjugates based on this scaffold have demonstrated significant potency against viruses like SARS-CoV-2 in preclinical research, showing promising selectivity indices . The inherent versatility of the quinoline nucleus allows for extensive functionalization, enabling researchers to fine-tune molecular properties for enhanced target affinity, selectivity, and pharmacokinetic profiles . This makes Quinoline, 2-pyrazinyl- a highly valuable building block for constructing complex molecular hybrids with potential multi-targeting mechanisms of action. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3 B3060690 Quinoline, 2-pyrazinyl- CAS No. 64858-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-2-4-11-10(3-1)5-6-12(16-11)13-9-14-7-8-15-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPJJKVVKMSWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215144
Record name Quinoline, 2-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64858-32-8
Record name Quinoline, 2-pyrazinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064858328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoline, 2 Pyrazinyl and Its Structural Analogues

Direct Synthetic Routes to Quinoline (B57606), 2-pyrazinyl- Derivatives

Direct synthetic methods aim to construct the 2-(pyrazinyl)quinoline scaffold in a single key step from fundamental precursors. One of the most established methods for this purpose is the Pfitzinger reaction. researchgate.netwikipedia.orgsciencemadness.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group, in the presence of a base, to yield a quinoline-4-carboxylic acid. researchgate.netwikipedia.org

To synthesize 2-(pyrazinyl)quinoline derivatives, 2-acetylpyrazine is used as the carbonyl component. The reaction proceeds by the initial hydrolysis of isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with 2-acetylpyrazine to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to afford the final 2-(pyrazinyl)quinoline-4-carboxylic acid. wikipedia.org For instance, the reaction of isatin with 2-acetylpyrazine in a basic medium yields 2-(pyrazinyl)quinoline-4-carboxylic acid. This product can then be further modified, for example, through esterification with diazomethane, followed by reaction with amines to produce various amide derivatives.

A typical procedure involves reacting 2-acetylpyrazine with isatin, which results in the formation of 2-(pyrazinyl)quinoline-4-carboxylic acid with a yield of around 50%.

Precursor-Based and Multi-Component Approaches for Quinoline-Pyrazine Hybrid Architectures

These strategies involve the stepwise assembly of the quinoline-pyrazine hybrid structure from pre-functionalized quinoline or pyrazine (B50134) precursors or through the convergence of multiple components in a single reaction vessel.

Synthesis of Quinoline-Pyrazine Carboxamide Derivatives

A prominent strategy for creating quinoline-pyrazine hybrids involves forming an amide linkage between pre-existing quinoline and pyrazine moieties. This is exemplified by the synthesis of N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide. lu.sescielo.org.mxjmcs.org.mxresearchgate.netunibo.it The synthesis begins with the preparation of pyrazine-2-carbonyl chloride from pyrazine-2-carboxylic acid using thionyl chloride. scielo.org.mx In a separate step, N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine is prepared. The final coupling step involves the reaction of these two precursors in dichloromethane (B109758) with triethylamine (B128534) as a base to yield the target carboxamide hybrid in good yield. scielo.org.mx

Table 1: Synthesis of N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide scielo.org.mxresearchgate.net

StepReactantsReagents/ConditionsProduct
1Pyrazine-2-carboxylic acidSOCl₂, refluxPyrazine-2-carbonyl chloride
24,7-dichloroquinoline, ethylenediamine130 °C, 8 h, neatN¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine
3N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine, Pyrazine-2-carbonyl chlorideCH₂Cl₂, Et₃N, 0 °C to RTN-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide

This modular approach allows for significant structural diversity by varying the substitution on either the quinoline or the pyrazine precursor.

Construction of Fused Ring Systems Incorporating Quinoline and Pyrazine Moieties

The creation of polycyclic structures where the quinoline and pyrazine rings are fused is achieved through advanced cyclization reactions. One such approach involves the synthesis of tetracyclic lactones derived from thieno[2,3-b]quinoline. mdpi.comresearchgate.netresearchgate.net This method utilizes a Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne. mdpi.com The reaction is triggered by C-H activation, with the carboxylic acid group acting as a directing group. mdpi.com This process, catalyzed by [RhCp*Cl₂]₂ with Ag₂CO₃ as a base, leads to the formation of 1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-ones in good to high yields (50-85%). mdpi.com

Another elegant strategy leads to the formation of 1H-pyrazino[1,2-a]quinoline systems. researchgate.net This involves a rhodium(II)-catalyzed reaction of pyridotriazoles with 2H-azirines, which generates 1-(2-pyridyl)-2-azabuta-1,3-diene intermediates. These intermediates then undergo a pseudopericyclic dearomative 1,6-electrocyclization to furnish the stable, non-aromatic 4H-pyrido[1,2-a]pyrazines. researchgate.net Further annulation can lead to the quinoline-fused system.

Additionally, new fused pyrazine ring systems like pyrrolo[1″,2″:1′,6′]pyrazino-[2′,3′:4,5]thieno[2,3-b]quinolines have been synthesized starting from ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. tandfonline.com

Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis is a cornerstone for the efficient synthesis of quinoline-pyrazine hybrids, enabling reactions that are otherwise difficult to achieve.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts are effective for the direct synthesis of quinolines via oxidative annulation of functionalized pyridines with alkynes. snnu.edu.cn Using [RhCp*Cl₂]₂ as the catalyst and Cu(OAc)₂ as an oxidant, a cascade C-H activation of the pyridine (B92270) ring at the 2- and 3-positions occurs, followed by annulation with two alkyne molecules to form the quinoline core. snnu.edu.cn This methodology can be adapted to create pyrazine-containing quinolines. Furthermore, Rh(III)-catalyzed tandem reactions of 2,1-benzisoxazoles with α-azido ketones have been developed to synthesize (quinazolin-2-yl)methanone derivatives, which are structurally related to pyrazinyl-quinolines. researchgate.net

Copper-Catalyzed Synthesis: A pincer-like Cu(II) complex, in conjunction with 9-azabicyclo[3.3.1]nonane N-Oxyl (ABNO), serves as an efficient catalyst for the aerobic double dehydrogenation of alcohols to synthesize both quinolines and pyrazines. bohrium.comacs.orgacs.orgnih.gov This protocol allows for the synthesis of pyrazines from 1,2-diols and 1,2-diaminobenzenes and can be applied to construct quinoline systems from 2-arylaminobenzyl alcohols and secondary alcohols. acs.orgacs.org The reaction proceeds through the oxidation of alcohols to carbonyl compounds, which then undergo C-C/C-N coupling to form the heterocyclic products. bohrium.com

Ruthenium-Catalyzed Synthesis: Ruthenium pincer complexes are highly effective for the acceptorless dehydrogenative coupling (ADC) of alcohols to form quinolines. rsc.orgrsc.orgchemrxiv.org For example, a bifunctional ruthenium NNN-pincer complex catalyzes the synthesis of a wide variety of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols under aerial conditions. rsc.org This method is atom-economical, producing only hydrogen and water as byproducts. rsc.orgrsc.org

Table 2: Overview of Metal-Catalyzed Strategies

Catalyst SystemReaction TypePrecursorsProduct TypeRef.
[RhCp*Cl₂]₂ / Cu(OAc)₂Oxidative AnnulationFunctionalized Pyridines, AlkynesSubstituted Quinolines snnu.edu.cn
Rh(III)Formal [4+2] CycloadditionThieno[2,3-b]quinoline-2-carboxylic acid, AlkynesFused Tetracyclic Lactones mdpi.com
Cu(II) / ABNOAerobic Dehydrogenation1,2-diols, 1,2-diaminobenzenesPyrazines acs.orgacs.org
Ru(II) NNN-pincerDehydrogenative Coupling2-aminobenzyl alcohols, Secondary alcoholsSubstituted Quinolines rsc.orgrsc.org

Dehydrogenative Coupling Methods in Pyrazine Synthesis

Dehydrogenative coupling reactions represent a green and atom-economical approach to N-heterocycle synthesis, as they often generate only water and hydrogen gas as byproducts.

Manganese-Catalyzed Dehydrogenative Coupling: Acridine-based manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. This method avoids the need for external oxidants.

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): As mentioned previously, ruthenium pincer complexes are highly efficient in ADC reactions. rsc.orgrsc.orgchemrxiv.org These catalysts facilitate the one-pot synthesis of quinolines from 2-aminobenzyl alcohol (or 2-nitrobenzyl alcohol) and secondary alcohols under mild conditions. chemrxiv.org The strategy has been extended to synthesize a broad range of quinoline and quinazoline (B50416) derivatives. rsc.orgrsc.org The reactions are notable for their high turnover numbers (TON), indicating excellent catalyst efficiency. rsc.org

Copper-Catalyzed Aerobic Dehydrogenation: The Cu(II)/ABNO system provides a powerful method for the synthesis of pyrazines from the aerobic dehydrogenation of 1,2-diols and 1,2-diaminobenzenes, completing the reaction in approximately 10 hours. acs.orgacs.org This protocol relies on molecular oxygen as the ultimate oxidant, making it an environmentally benign process. scispace.com

Functionalization Reactions of Quinoline and Pyrazine Precursors

The late-stage functionalization of pre-formed quinoline and pyrazine rings is a versatile strategy for generating libraries of derivatives. C-H activation is a particularly powerful tool in this context, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates like halogenated compounds. mdpi.com

For instance, the palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indoles has been achieved, selectively forming a new C-C bond. mdpi.com Similarly, visible-light photoredox catalysis has emerged as a mild and effective method for the C-2 functionalization of heterocyclic N-oxides, including quinolines and pyrazines. researchgate.netnih.gov These methods can introduce alkyl, aryl, and acyl groups. For example, a photoredox-catalyzed Minisci-type alkylation can methylate pyrazines and quinolines using aliphatic carboxylic acids as the radical source. nih.gov

Furthermore, tandem reactions, such as the hexafluoroisopropanol (HFIP)-mediated reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, provide a step-economical route to complex functionalized quinoline scaffolds. rsc.org

Theoretical and Computational Investigations of Quinoline, 2 Pyrazinyl Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of Quinoline (B57606), 2-pyrazinyl-. These studies provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons, which are key determinants of its reactivity and interaction with biological targets.

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For Quinoline, 2-pyrazinyl-, this involves determining the precise bond lengths, bond angles, and dihedral angles between the quinoline and pyrazine (B50134) ring systems. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to achieve a reliable optimized structure. dergipark.org.trnih.gov The comparison between computationally predicted geometric parameters and experimental data from techniques like X-ray crystallography, when available, often shows a high degree of correlation, validating the chosen theoretical model. dergipark.org.trmdpi.com

The electronic properties of Quinoline, 2-pyrazinyl- are critical to understanding its chemical reactivity and potential as a pharmacophore. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy for an electronic excitation. researchgate.netschrodinger.com For polycyclic aromatic hydrocarbons and related heterocyclic systems, the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases. frontiersin.org

Interactive Table: Representative Calculated Electronic Properties of Heterocyclic Systems.

PropertyDescriptionTypical Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.-5.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.-1.0 to -3.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity and stability.2.0 to 5.0 eV
Dipole Moment (µ) Measure of the overall polarity of the molecule.1.0 to 4.0 Debye

Note: These values are representative and can vary based on the specific derivative and the computational method used.

The aromaticity of the quinoline and pyrazine rings in the Quinoline, 2-pyrazinyl- system is a key factor influencing its stability, reactivity, and interaction capabilities, particularly π-π stacking interactions with biological macromolecules. Aromaticity can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net

The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system and values less than 1 (or negative) suggesting decreased aromaticity or anti-aromaticity. For Quinoline, 2-pyrazinyl-, separate HOMA calculations for the benzene (B151609) and pyridine (B92270) moieties of the quinoline ring, as well as for the pyrazine ring, would reveal the relative aromatic character of each ring system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays different values of electrostatic potential in a color spectrum, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

For Quinoline, 2-pyrazinyl-, the MEP surface would be expected to show the most negative potential (red/yellow regions) localized around the nitrogen atoms of both the quinoline and pyrazine rings due to their high electronegativity and the presence of lone pair electrons. nih.govnih.gov These nitrogen atoms, therefore, represent potential sites for hydrogen bonding and other electrostatic interactions. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential (blue regions), making them potential hydrogen bond donors. chemrxiv.org The MEP analysis is instrumental in understanding the non-covalent interactions that govern the binding of Quinoline, 2-pyrazinyl- to its biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. mdpi.comresearchgate.net For Quinoline, 2-pyrazinyl- and its derivatives, molecular docking simulations have been employed to investigate their interactions with various protein targets, particularly protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

In a typical docking study, the three-dimensional structures of the ligand (Quinoline, 2-pyrazinyl-) and the target protein are used as input. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. pensoft.net The results of these simulations provide insights into the binding energy, the key amino acid residues involved in the interaction, and the types of interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Often formed between the nitrogen atoms of the quinoline or pyrazine rings and amino acid residues in the protein's active site.

π-π stacking: Aromatic rings of the ligand can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: Nonpolar regions of the ligand can interact with hydrophobic pockets in the protein.

Interactive Table: Common Protein Targets for Quinoline-Pyrazine Derivatives in Docking Studies.

Protein Target FamilySpecific ExamplesTherapeutic AreaKey Interactions
Protein Kinases VEGFR-2, CDK2, Aurora ACancerHydrogen bonding, hydrophobic interactions
Tyrosine Kinases EGFR, SrcCancerπ-π stacking, hydrogen bonding
Other Enzymes Dihydrofolate reductase, PlasmepsinsInfectious DiseasesHydrogen bonding, electrostatic interactions

This table provides examples of protein families and specific targets that are often investigated in docking studies of heterocyclic compounds with scaffolds similar to Quinoline, 2-pyrazinyl-. nih.govpensoft.net

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. chemrxiv.orgfrontiersin.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in deriving these relationships. ej-chem.orgnih.gov QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are represented by molecular descriptors. hilarispublisher.comsemanticscholar.org

For Quinoline, 2-pyrazinyl- systems, a QSAR study would involve synthesizing and testing a series of derivatives with various substituents on the quinoline and pyrazine rings. The biological activity data, such as IC50 values, would then be correlated with a wide range of calculated molecular descriptors, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. hilarispublisher.com A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net For example, a QSAR model might reveal that electron-withdrawing groups at a specific position on the quinoline ring increase activity, while bulky substituents on the pyrazine ring are detrimental. This information is invaluable for optimizing the lead compound and accelerating the drug discovery process. nih.govnih.gov

Spectroscopic and Structural Characterization in Quinoline, 2 Pyrazinyl Research

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of "Quinoline, 2-pyrazinyl-" and its derivatives, IR spectra provide valuable information about the characteristic vibrational modes of the quinoline (B57606) and pyrazine (B50134) rings, as well as any substituents.

Key vibrational bands observed in the IR spectra of "Quinoline, 2-pyrazinyl-" related compounds include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the aromatic rings (quinoline and pyrazine) are observed in the 1600-1400 cm⁻¹ region. For instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides, which contain a pyrazine moiety, aromatic stretching bands were noted at 1585, 1552, and 1533 cm⁻¹. nih.gov

Out-of-plane C-H bending: These vibrations, which are characteristic of the substitution pattern on the aromatic rings, are typically found in the 900-650 cm⁻¹ range.

In more complex derivatives, such as those incorporating other functional groups, additional characteristic peaks are observed. For example, in N-(pyrazin-2-yl)quinoline-6-sulfonamide, a sulfonamidic N-H stretch was identified around 2927 cm⁻¹, while the unsymmetrical and symmetrical S=O stretching vibrations of the sulfonamide group were found at 1339 cm⁻¹ and 1159 cm⁻¹, respectively. nih.gov Similarly, in rhenium(I) complexes of 2-(pyrazin-2-yl)quinoline ligands, the carbonyl stretching bands of organic acid or ester groups appear around 1700 cm⁻¹. cardiff.ac.uk The table below summarizes characteristic IR absorption bands for functional groups in "Quinoline, 2-pyrazinyl-" and related structures.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100-3000
Aromatic C=C, C=NStretching1609-1460 nih.gov
Sulfonamide N-HStretching3105-2896 nih.gov
Sulfonamide S=OUnsymmetrical Stretch1406-1324 nih.gov
Sulfonamide S=OSymmetrical Stretch1189-1092 nih.gov
Carbonyl (ester/acid)Stretching~1700 cardiff.ac.uk

Theoretical calculations, often performed using Density Functional Theory (DFT), can be used to simulate the vibrational spectra of these molecules. rsc.org Comparing the calculated spectra with the experimental FT-IR data helps in the precise assignment of vibrational bands and provides a deeper understanding of the molecular structure. rsc.org

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹⁵Pt NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of "Quinoline, 2-pyrazinyl-" and its derivatives in solution. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR probes the carbon framework of the molecule.

In the ¹H-NMR spectra of "Quinoline, 2-pyrazinyl-" compounds, the protons on the quinoline and pyrazine rings typically resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern and the electronic environment of the protons. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the pyrazine protons appeared as singlets and doublets in the range of 8.40–7.89 ppm. nih.gov

¹³C-NMR spectra provide complementary information, with the carbon atoms of the quinoline and pyrazine rings appearing at distinct chemical shifts. In a study of pyrazino[2,3-c]quinolin-5(6H)-ones, the chemical shifts of the various carbon atoms were meticulously assigned. mdpi.com For instance, the carbon atoms of the quinoline moiety were observed in the range of approximately 115 to 162 ppm. mdpi.com

For metal complexes of "Quinoline, 2-pyrazinyl-", other NMR active nuclei can be investigated. For instance, in platinum complexes, ¹⁹⁵Pt NMR spectroscopy can provide direct information about the coordination environment of the platinum center.

The table below presents illustrative ¹H-NMR and ¹³C-NMR data for a derivative of "Quinoline, 2-pyrazinyl-".

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
C(7)H6.34116.2 mdpi.com
C(8)H7.35131.2 mdpi.com
C(9)H7.13123.4 mdpi.com
C(10)H7.73125.6 mdpi.com
C(4a)-64.4 mdpi.com
C(5)-170.9 mdpi.com
C(6a)-140.0 mdpi.com
C(10a)-123.4 mdpi.com
C(10b)-161.5 mdpi.com

It is important to note that the exact chemical shifts can vary depending on the solvent used and the specific substituents on the molecule. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of "Quinoline, 2-pyrazinyl-" and its complexes. These properties are of particular interest for applications in fields such as light-emitting electrochemical cells (LEECs) and bioimaging. cardiff.ac.uk

The UV-Vis absorption spectra of "Quinoline, 2-pyrazinyl-" and its derivatives are characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions arise from π-π* transitions within the aromatic quinoline and pyrazine systems, as well as n-π* transitions involving the nitrogen lone pairs.

When coordinated to metal ions, such as iridium(III) and rhenium(I), these ligands can form luminescent complexes. cardiff.ac.uk The emission properties of these complexes are often due to phosphorescence from triplet excited states, such as metal-to-ligand charge transfer (³MLCT) states. The color of the emitted light can be tuned by modifying the substituents on the "Quinoline, 2-pyrazinyl-" ligand. For example, extending the conjugation of the ancillary ligand has been shown to tune the emission range of iridium(III) complexes. cardiff.ac.uk

In a study of red-emitting iridium(III) and rhenium(I) complexes, the photophysical properties of compounds based on 2-(pyrazin-2-yl)quinoline were investigated. cardiff.ac.uk The introduction of the pyrazine ring, with its additional heteroatom, was explored to see how it affects the emission properties of the resulting complexes. cardiff.ac.uk The solid-state emission of rhenium(I) complexes with these bidentate ligands was attributed to ³MLCT emission. cardiff.ac.uk

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of "Quinoline, 2-pyrazinyl-" and its derivatives. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the elemental formula.

The fragmentation of the molecular ion provides clues about the connectivity of the atoms. The fragmentation pattern is often characteristic of the compound's structure. For instance, in the analysis of pyrazino[2,3-c]quinolin-5(6H)-ones, electrospray ionization (ESI) mass spectra were used to characterize the prepared compounds. mdpi.com

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample of "Quinoline, 2-pyrazinyl-" or its derivatives. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For example, the crystal structures of some hydantoin (B18101) derivatives produced from the molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones were authenticated by X-ray analysis of single crystalline material. mdpi.com This analysis provided unambiguous proof of the molecular structure and the outcome of the rearrangement reaction. mdpi.com

Other Advanced Spectroscopic Techniques (e.g., EPR for Metal Complexes)

In addition to the core spectroscopic techniques, other advanced methods can be employed to study specific aspects of "Quinoline, 2-pyrazinyl-" compounds. For metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to investigate the electronic structure and coordination environment of paramagnetic metal centers.

Based on a comprehensive search for scientific literature, there is currently no available information on the specific chemical compound "Quinoline, 2-pyrazinyl-" regarding its applications in materials science, catalysis, chemosensors, or agrochemical research as outlined in the requested article structure.

The performed searches for "2-pyrazinylquinoline" and its synonyms in combination with keywords such as "organic materials," "optoelectronic devices," "catalysis," "cross-coupling reactions," "chemosensor," and "agrochemical" did not yield any relevant research findings for this particular molecule.

Therefore, it is not possible to generate the requested article while adhering to the strict instruction to focus solely on "Quinoline, 2-pyrazinyl-". The available scientific data does not cover the advanced applications specified in the provided outline for this compound.

Future Research Trajectories and Current Challenges

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for complex organic molecules is a cornerstone of modern chemistry. For Quinoline (B57606), 2-pyrazinyl- and its derivatives, future research will likely focus on the adoption and innovation of green and sustainable synthetic methodologies to minimize environmental impact and improve efficiency.

Traditional methods for the synthesis of quinoline and pyrazine (B50134) scaffolds can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net Green chemistry approaches aim to address these drawbacks through several key strategies:

Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The application of MAS to the synthesis of quinoline and pyrazoline derivatives has been shown to be highly effective. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been successfully employed for the synthesis of various heterocyclic compounds, including quinoline derivatives, often resulting in shorter reaction times and improved yields under milder conditions. nih.govresearchgate.net

Solvent-Free Reactions: The elimination of volatile organic solvents is a primary goal of green chemistry. Performing reactions in a solvent-free or "neat" condition can significantly reduce waste and environmental pollution. researchgate.netsemanticscholar.org For the synthesis of quinoline derivatives, solvent-free approaches using solid supports or catalysts have been developed. semanticscholar.org

Use of Green Catalysts: The development of reusable and non-toxic catalysts is crucial for sustainable synthesis. This includes the use of solid acid catalysts, ionic liquids, and biocatalysts to replace traditional hazardous catalysts. researchgate.net For instance, the use of formic acid as a catalyst in quinoline synthesis represents a greener alternative. researchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. nih.gov One-pot methods for the synthesis of pyrazoline derivatives have been reported to be highly efficient. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for Heterocyclic Compounds

MethodConventional HeatingMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours researchgate.netMinutes to hours nih.gov
Energy Consumption HighLowLow
Solvent Usage Often highCan be reduced or eliminatedCan be reduced
Yields VariableOften higher researchgate.netOften higher nih.gov
Byproducts Can be significantOften reducedOften reduced

Future research in this area should focus on developing specific green synthetic protocols for Quinoline, 2-pyrazinyl-. This will involve adapting existing green methods for quinoline and pyrazine synthesis to this specific target molecule and exploring novel catalytic systems that are both efficient and environmentally friendly.

Exploration of Novel Coordination Architectures and Metal Combinations

The nitrogen atoms present in both the quinoline and pyrazine rings of Quinoline, 2-pyrazinyl- make it an excellent candidate as a ligand for the formation of coordination complexes with a variety of metal ions. The exploration of its coordination chemistry opens up possibilities for the creation of novel supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.

Future research in this area should focus on:

Synthesis and Characterization of Novel Complexes: Systematically exploring the coordination of Quinoline, 2-pyrazinyl- with a wide range of transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) and lanthanides to synthesize new coordination compounds. researchgate.net

Structural Diversity: Investigating the factors that control the dimensionality and topology of the resulting coordination architectures, such as the metal-to-ligand ratio, the counter-ion, and the solvent system.

Functional Materials: Targeting the synthesis of coordination polymers and MOFs with specific functionalities, such as gas storage and separation, catalysis, and sensing. The inherent photoluminescent properties of the quinoline moiety could be exploited in the design of luminescent materials. mdpi.com

Integration of Advanced Computational Methods for Rational Compound Design

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental work. nih.gov For Quinoline, 2-pyrazinyl- derivatives, advanced computational methods can be integrated to guide the design of new compounds with enhanced biological activity or material properties.

Key computational approaches that can be applied include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, geometry, and reactivity of Quinoline, 2-pyrazinyl- and its derivatives. This information is crucial for predicting their coordination behavior, spectroscopic properties, and potential as electronic materials.

Molecular Docking: This technique can be used to predict the binding mode and affinity of Quinoline, 2-pyrazinyl- derivatives to specific biological targets, such as enzymes or receptors. researchgate.net This is invaluable for the rational design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a correlation between the three-dimensional structure of a series of compounds and their biological activity. mdpi.com This allows for the design of new analogs with improved potency.

Pharmacophore Modeling: This method identifies the essential structural features required for a molecule to bind to a specific biological target. This information can then be used to search for new lead compounds from virtual databases. mdpi.com

By integrating these computational methods, researchers can prioritize the synthesis of the most promising Quinoline, 2-pyrazinyl- derivatives, accelerating the discovery of new functional molecules.

Identification of Undiscovered Biological Targets and Elucidation of Mechanism of Action

Derivatives of both quinoline and pyrazoline have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comscinito.ai This suggests that Quinoline, 2-pyrazinyl- and its derivatives are promising scaffolds for the development of new therapeutic agents.

A key challenge and future research direction is the identification of the specific biological targets of these compounds and the elucidation of their mechanisms of action. This will require a multidisciplinary approach involving:

High-Throughput Screening: Screening libraries of Quinoline, 2-pyrazinyl- derivatives against a wide range of biological targets to identify novel activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to understand how the compound exerts its effect at the molecular level. This may involve techniques such as enzyme inhibition assays, cell-based assays, and proteomics.

Target Identification: For compounds with interesting phenotypic effects but unknown targets, advanced techniques such as chemical proteomics and genetic screening can be used to identify the specific proteins or pathways they interact with.

For example, many quinoline-based anticancer agents are known to function as topoisomerase inhibitors or to interfere with signaling pathways involved in cell proliferation. Similarly, pyrazoline derivatives have been shown to induce apoptosis in cancer cells. semanticscholar.org Future research should investigate whether Quinoline, 2-pyrazinyl- derivatives share these mechanisms or if they act through novel pathways.

Table 2: Reported Biological Activities of Quinoline and Pyrazoline Derivatives

Compound ClassBiological ActivityPotential Mechanism of Action
Quinoline Derivatives AnticancerTopoisomerase inhibition, Kinase inhibition
Antimicrobial mdpi.comDNA gyrase inhibition, Membrane disruption
Anti-inflammatory nih.govCOX/LOX inhibition
Pyrazoline Derivatives Anticancer scinito.aiInduction of apoptosis, Cell cycle arrest semanticscholar.orgscinito.ai
Antimicrobial nih.govInhibition of essential enzymes
Antidepressant researchgate.netMAO inhibition

Expanding the Scope of Material Science Applications for Quinoline, 2-pyrazinyl- Derivatives

The unique electronic and photophysical properties of aromatic heterocyclic compounds make them attractive building blocks for a variety of materials science applications. Quinoline, 2-pyrazinyl-, with its extended π-conjugated system, has the potential to be utilized in the development of novel organic materials.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoline moiety suggests that derivatives of Quinoline, 2-pyrazinyl- could be investigated as emissive materials or host materials in OLEDs. researchgate.net

Organic Electronics: The electron-deficient nature of the pyrazine ring and the electron-rich nature of the quinoline ring could lead to interesting charge-transport properties, making these compounds candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Chemosensors: The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions or other analytes. This could be exploited in the design of fluorescent or colorimetric sensors for the detection of specific species. researchgate.netresearchgate.netscinito.ai For instance, quinoline-pyrazoline hybrids have been developed as fluorescent sensors for metal ions. researchgate.net

Conducting Polymers: Polymerization of appropriately functionalized Quinoline, 2-pyrazinyl- derivatives could lead to the formation of novel conducting polymers with potential applications in electronics and energy storage. nih.govmdpi.com

The exploration of these material science applications will require close collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new functional materials based on the Quinoline, 2-pyrazinyl- scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-pyrazinyl-quinoline derivatives, and how can their purity be optimized?

  • Methodological Answer : The synthesis of 2-pyrazinyl-quinoline typically involves cyclization reactions (e.g., Friedländer or Skraup synthesis) with pyrazine substituents introduced via nucleophilic substitution or cross-coupling reactions. To optimize purity:

  • Use high-resolution chromatography (HPLC or GC-MS) to separate intermediates.
  • Characterize products via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .
  • Monitor reaction kinetics using UV-Vis spectroscopy to minimize byproducts .

Q. How do structural modifications of the pyrazinyl moiety affect the biological activity of quinoline derivatives?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by systematically altering substituents (e.g., electron-withdrawing/donating groups) on the pyrazinyl ring.
  • Test biological activity (e.g., antimicrobial IC50_{50} assays) and correlate results with computational models (e.g., molecular docking using AutoDock Vina) to identify binding interactions .

Q. What analytical techniques are critical for characterizing 2-pyrazinyl-quinoline in environmental samples?

  • Methodological Answer :

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column for trace detection.
  • Validate recovery rates via spike-and-recovery experiments in matrices like soil or water .
  • Quantify adsorption kinetics using Langmuir isotherm models for environmental fate studies .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of novel 2-pyrazinyl-quinoline analogs?

  • Methodological Answer :

  • Employ SwissADME or PASS Online to estimate drug-likeness (Lipinski’s Rule of Five), bioavailability, and toxicity.
  • Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) and microsomal stability tests .
  • Cross-reference results with existing quinoline databases (e.g., PubChem BioAssay) to prioritize candidates .

Q. What mechanisms underlie contradictory data on the environmental persistence of 2-pyrazinyl-quinoline?

  • Methodological Answer :

  • Analyze discrepancies using controlled photodegradation studies (e.g., UV irradiation in simulated sunlight) to measure half-life variations.
  • Investigate matrix effects (e.g., organic matter in soil) via batch adsorption experiments paired with FTIR to identify binding sites .
  • Compare degradation pathways across pH gradients (3–9) using LC-QTOF-MS to detect transformation products .

Q. How can in vivo and in vitro models resolve conflicting reports on the genotoxicity of 2-pyrazinyl-quinoline?

  • Methodological Answer :

  • Perform Ames tests (with/without metabolic activation) to assess mutagenicity.
  • Conduct comet assays (single-cell gel electrophoresis) on mammalian cell lines (e.g., HepG2) to evaluate DNA damage.
  • Cross-validate findings with transcriptomic analysis (RNA-seq) to identify oxidative stress pathways .

Q. What strategies optimize the adsorption efficiency of 2-pyrazinyl-quinoline in wastewater treatment systems?

  • Methodological Answer :

  • Test adsorbents like activated carbon or fly ash (CFA) in batch experiments, varying pH (4–10) and ionic strength.
  • Model adsorption kinetics using pseudo-second-order equations and intraparticle diffusion analysis .
  • Characterize surface interactions via BET isotherms and SEM-EDS to assess pore structure and elemental composition .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for 2-pyrazinyl-quinoline in anticancer assays?

  • Methodological Answer :

  • Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (MTT or resazurin).
  • Include positive controls (e.g., doxorubicin) and normalize data to untreated cells.
  • Apply nonlinear regression (GraphPad Prism) to calculate EC50_{50} values and Hill slopes .

Q. What statistical methods address variability in bioaccumulation studies of 2-pyrazinyl-quinoline?

  • Methodological Answer :

  • Apply ANOVA with post-hoc Tukey tests to compare BCF (bioaccumulation factor) across species (e.g., zebrafish vs. Daphnia magna).
  • Use log-transformed data to stabilize variance and Cox proportional hazards models for survival analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.